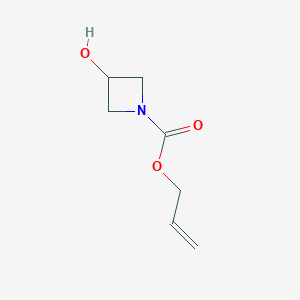

Allyl 3-hydroxyazetidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2,6,9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLCXMSZVKPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625649 | |

| Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198283-27-0 | |

| Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxyazetidine Derivatives

Strategies for Azetidine (B1206935) Ring Construction with 3-Hydroxyl Functionality

A primary strategy for forming the 3-hydroxyazetidine ring involves the intramolecular cyclization of functionalized linear molecules. This approach typically relies on forming a carbon-nitrogen bond to close the four-membered ring.

The intramolecular aminolysis of epoxy amines presents a direct route to 3-hydroxyazetidines. This reaction involves the nucleophilic attack of an amine onto an epoxide within the same molecule. A notable advancement in this area is the use of Lewis acid catalysts to control the regioselectivity of the epoxide ring-opening.

Researchers have developed a method using lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, which selectively yields azetidine derivatives. nih.govnih.govelsevierpure.com This catalytic reaction proceeds in high yields and demonstrates tolerance to various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org The key to this method is the C3-selective aminolysis, where the amine attacks the C3 position of the epoxide, leading to the formation of the desired 3-hydroxyazetidine ring system. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences the regioselectivity, favoring the azetidine formation from cis-isomers. nih.govfrontiersin.org This contrasts with the reaction of trans-3,4-epoxy amines, which under similar conditions, yield 3-hydroxypyrrolidines. nih.gov

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

| Substrate | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| cis-3,4-epoxy amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | Corresponding azetidine | High |

Data sourced from a study on La(OTf)₃-catalyzed regioselective intramolecular aminolysis. nih.gov

Epichlorohydrin is a common and versatile starting material for the synthesis of 3-hydroxyazetidine. google.com The general strategy involves the reaction of epichlorohydrin with a suitable amine, which serves as the nitrogen source for the azetidine ring. For instance, reacting epichlorohydrin with amines like t-butylamine or benzhydrylamine opens the epoxide ring and introduces the amino functionality. google.comgoogle.com

The resulting amino alcohol intermediate then undergoes an intramolecular cyclization to form the N-substituted-3-hydroxyazetidine ring. google.com This cyclization is often promoted by a base. The N-substituent, such as a benzhydryl or t-butyl group, acts as a protecting group and can be removed in subsequent steps if the free N-H azetidine is desired. google.comchemicalbook.com For example, a synthesis of 3-hydroxyazetidine hydrochloride starts with t-butylamine and epichlorohydrin, proceeding through cyclization, acetylation, and subsequent deacetylation and deprotection steps. google.com

Table 2: Synthesis of 1-benzhydryl-3-hydroxyazetidine from Benzhydrylamine and Epichlorohydrin

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Purity | Yield |

|---|---|---|---|---|---|---|

| Benzhydrylamine | Epichlorohydrin | Ethanol | 20-25 °C | 1-benzhydryl-3-hydroxyazetidine hydrochloride | 99.7% | 77.16% |

| Benzhydrylamine | Epichlorohydrin | n-Butanol | 20-25 °C | 1-benzhydryl-3-hydroxyazetidine hydrochloride | 99.8% | 75.10% |

Data from a preparation method of 1-benzhydryl-3-hydroxyazetidine hydrochloride. google.com

Base-mediated cyclization is a fundamental step in many synthetic routes to azetidines, including those starting from halohydrins. After the initial reaction between an amine and a precursor like epichlorohydrin, an intermediate is formed which contains both a nucleophilic amine and an electrophilic carbon bearing a leaving group (e.g., a halide). The addition of a base facilitates the deprotonation of the amine (or an alcohol precursor), increasing its nucleophilicity and promoting the intramolecular Sₙ2 reaction that closes the four-membered ring. This base-promoted ring closure is a key step in the transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates into alkyl 3-chloroazetidine-3-carboxylates. researchgate.net Similarly, spiro-epoxy azetidines can be formed from α-iodohydrin intermediates through a base-promoted intramolecular cyclization. arkat-usa.org

An alternative and powerful approach to constructing functionalized azetidines involves harnessing the high ring strain of bicyclic precursors. The release of this strain provides a strong thermodynamic driving force for reactions that open the bicyclic system to form a more stable, substituted azetidine ring. bris.ac.uk

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a versatile building block for the synthesis of 1,3-disubstituted azetidines. arkat-usa.orgnih.govorganic-chemistry.org The reactivity of ABB is dominated by the propensity of its central, highly strained C-N bond to cleave. This cleavage relieves the ring strain and allows for the introduction of substituents at the C1 and C3 positions of the resulting azetidine ring. arkat-usa.org

Various synthetic methods exploit this reactivity. For example, ABB can be lithiated to form azabicyclo[1.1.0]butyl lithium (ABB-Li), a key intermediate that reacts with a wide range of electrophiles. bris.ac.uknih.gov Subsequent rearrangement and ring-opening lead to functionalized azetidines. A multicomponent strategy involves the reaction of ABB-Li with acyl silanes, which triggers a nih.govnih.gov-Brook rearrangement followed by the strain-release ring-opening of the azabicycle. nih.gov Furthermore, photocatalytic radical strategies have been developed where radical intermediates are intercepted by ABB, leading to difunctionalized azetidines in a single step through a radical strain-release process. unipr.itresearchgate.net These strain-release methods provide a modular and efficient entry to complex and densely functionalized azetidines that would be challenging to access through traditional cyclization routes. nih.govnih.gov

Cycloaddition Approaches for Azetidine Ring Formation

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems, including the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a ring.

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct routes to the azetidine skeleton. researchgate.netnih.gov However, traditional approaches often require high-energy ultraviolet light, which can lead to competing side reactions. researchgate.net Modern advancements utilize visible-light photoredox catalysis to overcome these limitations. nih.govrsc.org In these systems, a photocatalyst, such as an iridium complex, selectively excites the alkene to its triplet state. nih.govchemrxiv.org This excited alkene then undergoes a [2+2] cycloaddition with a ground-state imine, like an oxime, to form the functionalized azetidine ring with high diastereoselectivity. nih.govchemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

Another significant strategy is the 1,3-dipolar cycloaddition , a concerted, pericyclic reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene). organic-chemistry.orgnih.gov This approach leads to the formation of five-membered rings, which can then be transformed into azetidines, or in some variations, can directly yield azetidine-containing spiro-compounds. nih.gov The reaction proceeds with high stereoconservation, making it valuable for creating stereochemically complex molecules. organic-chemistry.org

These cycloaddition strategies offer convergent pathways to highly functionalized azetidines that would be challenging to access through other synthetic routes. rsc.org

| Cycloaddition Type | Reactants | Key Features | Catalyst/Conditions | Ref |

| Aza Paternò–Büchi ([2+2]) | Imine (e.g., oxime) + Alkene | Forms azetidine ring directly; visible-light enables milder conditions. | Visible light, Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | nih.govchemrxiv.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azomethine ylide) + Dipolarophile (e.g., alkene) | Forms five-membered heterocycles, often with high stereocontrol. | Typically thermal; can be catalyzed by Lewis acids. | organic-chemistry.orgnih.gov |

Transformations of Azetidinones (e.g., Reduction of Azetidin-3-ones)

Azetidin-3-ones, which are azetidine rings containing a ketone functional group at the 3-position, serve as versatile intermediates for the synthesis of 3-hydroxyazetidines. The most direct transformation is the reduction of the carbonyl group.

The synthesis of the prerequisite azetidin-3-ones can be achieved through various methods, including the gold-catalyzed oxidative cyclization of N-propargylsulfonamides or the rhodium-catalyzed aziridination of allenes followed by rearrangement. thieme-connect.comnih.govnih.gov These methods allow for the creation of densely functionalized and chiral azetidin-3-ones. thieme-connect.comnih.gov

Once the azetidin-3-one is obtained, the ketone can be reduced to the corresponding secondary alcohol, yielding the 3-hydroxyazetidine derivative. This reduction can be performed using standard reducing agents, such as sodium borohydride (NaBH₄), to achieve a chemoselective reduction of the ketone in the presence of other functional groups. nih.gov This transformation is a crucial step in many synthetic routes toward functionalized azetidinols. u-tokyo.ac.jp

| Precursor | Transformation | Key Reagents | Product | Ref |

| N-propargylsulfonamide | Gold-catalyzed oxidative cyclization | Gold(I) catalyst, N-oxide | Azetidin-3-one | nih.govnih.gov |

| Homoallenic sulfamate | Rh-catalyzed aziridination & rearrangement | Rh2(OAc)4, m-CPBA | Azetidin-3-one | thieme-connect.comnih.gov |

| Azetidin-3-one | Ketone Reduction | Sodium borohydride (NaBH₄) | 3-Hydroxyazetidine | nih.gov |

Photochemical Cyclization Reactions (e.g., Norrish-Yang Cyclization)

Photochemical reactions provide a unique means of accessing strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The Norrish-Yang cyclization is a classic photochemical reaction that can be adapted to synthesize 3-hydroxyazetidines. beilstein-journals.orgnih.govchem-station.com

This intramolecular reaction typically starts with an α-aminoacetophenone derivative. beilstein-journals.orgresearchgate.net Upon irradiation with ultraviolet light, the ketone's carbonyl group is excited to a triplet diradical state. nih.govchemrxiv.org This excited state then facilitates a 1,5-hydrogen atom transfer from a γ-carbon, creating a 1,4-biradical intermediate. nih.govresearchgate.net Subsequent radical-radical combination (cyclization) of this biradical closes the four-membered ring, yielding the 3-hydroxyazetidine product. beilstein-journals.orgchem-station.com

This "build and release" approach first constructs the strained azetidinol intermediate, which can then be used in subsequent reactions. beilstein-journals.org The efficiency and outcome of the Norrish-Yang cyclization are highly dependent on the substitution pattern and the protecting groups on the nitrogen atom, which influence the conformation of the key 1,4-biradical intermediate. beilstein-journals.org Recent developments have adapted this process to photochemical flow reactors, allowing for improved scalability, higher reproducibility, and shorter reaction times. researchgate.net

Biocatalytic Approaches for Hydroxylation of Azetidines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can perform specific chemical transformations with exceptional regio- and stereoselectivity under mild conditions. For the synthesis of 3-hydroxyazetidines, specific hydroxylase enzymes can be employed to directly introduce a hydroxyl group onto the azetidine ring.

Proline hydroxylases (PHs), a class of Fe/α-ketoglutarate-dependent dioxygenases, have been identified as effective biocatalysts for this transformation. nih.gov While their natural substrate is often L-proline, studies have shown that certain proline hydroxylases can accept other cyclic amino acids, including L-azetidine-2-carboxylic acid. nih.govresearchgate.net For instance, the enzyme CaPH, a cis-proline-3-hydroxylase, has been shown to hydroxylate L-azetidine-2-carboxylic acid to produce the corresponding cis-3-hydroxyazetidine derivative. nih.gov This enzymatic approach provides direct access to enantiomerically pure 3-hydroxyazetidine derivatives, which are valuable building blocks in pharmaceutical development. nih.govnih.gov

In a different biocatalytic strategy, engineered "carbene transferase" enzymes derived from cytochrome P450 have been used for the one-carbon ring expansion of aziridines to azetidines, representing a novel enzymatic route to the core azetidine structure. acs.orgnih.govresearchgate.net

Installation of the Allyl Carbamate (B1207046) (Alloc) Protecting Group

Once the 3-hydroxyazetidine core is synthesized, it is often necessary to protect the reactive secondary amine for subsequent synthetic manipulations. The allyloxycarbonyl (Alloc) group is a valuable N-protecting group due to its stability under various conditions and its selective removal using palladium catalysis.

N-Protection of 3-Hydroxyazetidines with Allyloxycarbonyl Moieties

The formation of Allyl 3-hydroxyazetidine-1-carboxylate involves the installation of the Alloc group onto the nitrogen atom of 3-hydroxyazetidine. This is typically achieved by reacting 3-hydroxyazetidine or its hydrochloride salt with allyl chloroformate in the presence of a base.

The base, such as sodium hydroxide or potassium carbonate, serves to neutralize the hydrochloric acid formed during the reaction (if starting from the hydrochloride salt) and to deprotonate the secondary amine, increasing its nucleophilicity. researchgate.net The deprotonated nitrogen atom then acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. This results in the displacement of the chloride leaving group and the formation of the stable N-allyl carbamate. The reaction is generally performed at low temperatures (e.g., 0 °C) to control reactivity. researchgate.net

Chemo- and Regioselectivity Considerations in Alloc Formation

The 3-hydroxyazetidine molecule possesses two nucleophilic sites: the secondary amine (-NH) and the secondary alcohol (-OH). Therefore, chemoselectivity is a critical consideration during the protection step. The goal is to achieve selective N-acylation over O-acylation.

Under basic conditions typically employed for this reaction, the secondary amine is significantly more nucleophilic than the secondary alcohol. This difference in nucleophilicity is the primary driver for the high chemoselectivity observed. The amine readily attacks the allyl chloroformate, leading to the desired N-protected product. While O-acylation is possible, it is kinetically much slower. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, selective N-protection can be achieved with high efficiency, yielding this compound as the major product.

Chemical Transformations and Reactivity of Allyl 3 Hydroxyazetidine 1 Carboxylate

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in Allyl 3-hydroxyazetidine-1-carboxylate is largely dictated by its significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain can be harnessed to drive a variety of chemical transformations that would not be favorable in less strained systems. The nitrogen atom's lone pair of electrons and the presence of the hydroxyl group also play crucial roles in the ring's reactivity.

Ring-Opening Reactions and Mechanisms

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. These reactions can be initiated by various reagents and conditions, leading to the formation of diverse and synthetically useful acyclic structures.

The azetidine ring, particularly when activated, is susceptible to attack by nucleophiles. The reactivity of the ring towards nucleophilic attack can be significantly enhanced by activation of the nitrogen atom. For instance, N-acylation of the azetidine nitrogen makes the ring more electrophilic and thus more prone to ring-opening. This strategy has been employed in the enantioselective desymmetrization of azetidines using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org

In a similar vein, the N-allyl group in this compound can be considered an activating group. The general mechanism for nucleophile-induced ring-opening involves the attack of a nucleophile at one of the ring carbons adjacent to the nitrogen atom, leading to the cleavage of a C-N bond. The regioselectivity of the attack can be influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile. While specific studies on the nucleophilic ring-opening of this compound are not extensively documented, the principles established for other N-substituted azetidines suggest a similar mode of reactivity. For example, the reaction of N-phenyl azetidines with allyl and benzyl (B1604629) halides, promoted by a chiral squaramide hydrogen-bond donor catalyst, results in ring-opened tertiary amine products with high enantioselectivity. acs.org

Table 1: Examples of Nucleophile-Induced Ring Opening of Azetidine Derivatives

| Azetidine Derivative | Nucleophile/Reagent | Product Type | Reference |

| 3-Substituted Azetidines | Acyl Halides / Chiral Squaramide Catalyst | α-Amino-γ-halopropane Derivatives | acs.org |

| N-Acylazetidines | Thiols / Chiral Phosphoric Acid | Thioesters | rsc.org |

| N-Phenyl Azetidines | Allyl/Benzyl Halides / Chiral Squaramide Catalyst | Tertiary Amines | acs.org |

This table presents analogous reactions of other azetidine derivatives to illustrate the general principles of nucleophile-induced ring opening.

Ring expansion reactions of azetidines provide access to larger, more complex heterocyclic systems. One notable transformation is the rearrangement of 3-hydroxyazetidines into 2-oxazolines. durham.ac.ukworktribe.comnih.govafricacommons.netvapourtec.com This reaction proceeds via a Ritter-initiated cascade mechanism. The proposed pathway begins with the formation of a carbocation at the 3-position of the azetidine ring, facilitated by the hydroxyl group. A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent intramolecular attack by the azetidine nitrogen onto the nitrilium ion, followed by hydrolysis, leads to the ring-expanded 2-oxazoline product.

While direct ring expansion of an azetidine to a five-membered ring through a one-carbon insertion is a known process for related heterocycles, specific examples starting from this compound are not prevalent in the literature. However, the development of new ring expansion strategies for small-ring heterocycles is an active area of research. nih.gov

Under acidic conditions, 3-hydroxyazetidines can undergo a variety of transformations, the most significant being the rearrangement to 2-oxazolines as previously discussed. durham.ac.ukworktribe.comnih.govafricacommons.netvapourtec.com This acid-catalyzed reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to generate a secondary carbocation at the C-3 position of the azetidine ring. This carbocation is then trapped by a nucleophile, such as a nitrile in the Ritter reaction, to initiate the cascade leading to the 2-oxazoline. durham.ac.uk The choice of acid catalyst can be crucial for the efficiency of the transformation, with sulfuric acid often being an effective choice. durham.ac.uk In the absence of a suitable external nucleophile, other reaction pathways, such as elimination or polymerization, may occur.

Table 2: Acid-Catalyzed Rearrangement of 3-Hydroxyazetidines

| Starting Material | Reagent | Product | Proposed Mechanism | Reference |

| 3-Hydroxyazetidine | Nitrile, H₂SO₄ | 2-Oxazoline | Ritter-initiated cascade | durham.ac.ukworktribe.comnih.gov |

This table highlights a key acid-catalyzed transformation of the 3-hydroxyazetidine scaffold.

Direct Functionalization of the Azetidine Ring

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis as it allows for the modification of a molecule without the need for pre-installed functional groups.

The direct C-H functionalization of the azetidine ring itself presents a significant challenge due to the relatively inert nature of the C-H bonds. However, advances in catalysis have made such transformations increasingly feasible. While specific examples of C-H functionalization of this compound are not widely reported, methods developed for other saturated heterocycles could potentially be adapted. For instance, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been utilized for the synthesis of azetidines, demonstrating the possibility of activating these C-H bonds. rsc.org The development of methods for the direct C-H functionalization of azetidines remains an area of active investigation, with potential applications in the late-stage modification of complex molecules. nih.gov

Metallation and Electrophilic Trapping Strategies

The functionalization of the azetidine ring at positions adjacent to the nitrogen atom can be achieved through metallation followed by quenching with an electrophile. While direct data on this compound is scarce, studies on analogous N-substituted azetidines provide significant insight into this reactivity. The presence of an electron-withdrawing group on the nitrogen, such as a carbamate (B1207046), is known to facilitate the deprotonation at the C2 position. nih.gov

The α-lithiation of N-protected azetidines is a common strategy to introduce substituents at the 2-position of the ring. For instance, the lithiation of N-Boc-2-aryl-azetidines with a strong lithium base leads to exclusive α-lithiation. nih.gov Similarly, α-lithiation of N-thiopivaloylazetidin-3-ol, followed by electrophilic trapping, provides access to a variety of 2-substituted 3-hydroxyazetidines. nih.gov The stereochemical outcome of this trapping is dependent on the nature of the electrophile. nih.govnih.gov Deuteration, for example, has been observed to yield the cis-diastereoisomer, while other electrophiles generally lead to the trans-product. nih.gov

The configurational stability of the generated α-lithio-N-carbamoylazetidine can be influenced by the specific carbamate group. For example, the α-lithio-N-(tert-butoxythiocarbonyl) (Botc) azetidine has been shown to have a different configurational stability compared to its N-Boc counterpart, which is attributed to the presence of the C=S bond. nih.gov These studies suggest that the metallation of this compound would likely occur at the C2 position, with the stereoselectivity of the subsequent electrophilic trapping being influenced by the choice of electrophile and reaction conditions.

Table 1: Examples of Electrophilic Trapping of Lithiated Azetidines

| N-Protecting Group | Base | Electrophile | Product | Diastereoselectivity | Reference |

| Thiopivaloyl | s-BuLi | D₂O | 2-Deuterio-3-hydroxyazetidine | cis | nih.gov |

| Thiopivaloyl | s-BuLi | MeI | 2-Methyl-3-hydroxyazetidine | trans | nih.gov |

| Boc | s-BuLi | Various | 2-Substituted azetidines | - | nih.gov |

| Botc | s-BuLi | Various | 2-Substituted azetidines | Dependent on electrophile | nih.gov |

Transformations of the 3-Hydroxyl Group

The secondary hydroxyl group at the 3-position is a key site for a variety of chemical transformations, including oxidation, derivatization, and participation in intramolecular rearrangements.

Oxidation Reactions to Carbonyl Compounds (e.g., Azetidin-3-ones)

The oxidation of the 3-hydroxyl group of this compound would furnish the corresponding N-allyl-azetidin-3-one. Azetidin-3-ones are valuable synthetic intermediates. nih.gov While direct oxidation of the title compound has not been reported, the synthesis of azetidin-3-ones from other 3-hydroxyazetidine derivatives is well-documented. A notable method involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which proceeds through an α-oxo gold carbene intermediate to yield the corresponding azetidin-3-one. nih.gov This method has been shown to be compatible with various protecting groups, including Boc and MOM, suggesting its potential applicability to the allyl carbamate derivative. nih.gov

Table 2: Gold-Catalyzed Synthesis of Azetidin-3-ones

| Substrate | Catalyst | Oxidant | Yield | Reference |

| N-propargylsulfonamide | Au(I) complex | Pyridine N-oxide | 72% | nih.gov |

| N-(Boc-propargyl)sulfonamide | Au(I) complex | Pyridine N-oxide | 75% | nih.gov |

Derivatization via Esterification and Etherification

The 3-hydroxyl group can be readily derivatized through esterification and etherification reactions. For instance, the acetylation of a related N-substituted 3-hydroxyazetidine has been achieved using acetic anhydride (B1165640) with a catalytic amount of zinc chloride or zinc bromide, affording N-acetyl-3-acetoxy azetidine. google.com Esterification of alcohols can also be achieved under milder conditions, for example, using an acid catalyst with continuous removal of water, which can lead to high yields. researchgate.net

Etherification would provide access to 3-alkoxyazetidine derivatives. Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, would be applicable. The choice of base and solvent would be crucial to avoid competing reactions.

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position can act as a nucleophile in various reactions. While the nucleophilicity of the hydroxyl group in this compound itself has not been extensively studied, related transformations provide insights. In the context of intramolecular reactions, the hydroxyl group can participate in cyclizations, as will be discussed in the next section. Its nucleophilicity can also be harnessed in intermolecular reactions, for example, by reacting with electrophiles under basic conditions.

Intramolecular Rearrangements Involving the Hydroxyl Group (e.g., Oxazoline Formation)

A significant reaction involving the 3-hydroxyl group of azetidines is the acid-catalyzed rearrangement to form 2-oxazolines. nih.govacs.orgvapourtec.comacs.orgdurham.ac.uk This transformation proceeds via a Ritter-type reaction cascade. acs.orgdurham.ac.uk When a 3-hydroxyazetidine is treated with a nitrile in the presence of a strong acid like sulfuric acid, the initially formed Ritter amide intermediate undergoes a rapid rearrangement, leading to the formation of a highly substituted 2-oxazoline in good yields. acs.orgdurham.ac.uk This reaction has been shown to be general for a range of substituted 3-hydroxyazetidines and nitriles. acs.orgdurham.ac.uk

Table 3: Rearrangement of 3-Hydroxyazetidines to 2-Oxazolines

| 3-Hydroxyazetidine Substrate | Nitrile | Acid Catalyst | Product | Yield | Reference |

| N-Tosyl-3-hydroxy-3-phenylazetidine | Acetonitrile | H₂SO₄ | 2-Methyl-4-phenyl-4-(tosylaminomethyl)oxazoline | 90% | acs.orgdurham.ac.uk |

| N-Tosyl-3-hydroxy-3-(p-tolyl)azetidine | 3-Cyanobenzonitrile | H₂SO₄ | 2-(3-Cyanophenyl)-4-(p-tolyl)-4-(tosylaminomethyl)oxazoline | 35% | acs.orgdurham.ac.uk |

Reactivity of the Allyl Carbamate Moiety

The N-allyl carbamate group is a versatile functional handle that can participate in a variety of reactions, most notably those catalyzed by palladium. The allyl group can be cleaved under mild conditions, making it a useful protecting group for the azetidine nitrogen. elsevierpure.comelsevierpure.comgoogle.comnih.govepa.gov Palladium-catalyzed deprotection is typically achieved using a scavenger, such as formic acid or a combination of Meldrum's acid and triethylsilane, to trap the allyl cation. elsevierpure.comelsevierpure.comnih.gov This deprotection strategy is advantageous as it proceeds under neutral conditions, preserving other sensitive functional groups. google.com

Furthermore, the allyl group itself can undergo functionalization. For example, palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the allylic position. rsc.org The allyl carbamate can also influence the reactivity of the azetidine ring, for instance, in intramolecular cyclization reactions. The synthesis of azetidine-fused tricyclic compounds has been achieved through a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, highlighting a novel reaction mode for N-allyl groups. rsc.org

Palladium-Catalyzed Deprotection Strategies

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis due to its stability under a variety of conditions and its selective removal under mild, neutral conditions using palladium catalysis. uva.nlelsevierpure.com This deprotection strategy is particularly useful for complex molecules that are sensitive to acidic or basic conditions. uva.nl

The mechanism of palladium-catalyzed deprotection involves the formation of a π-allylpalladium complex. uva.nl The reaction is initiated by the oxidative addition of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group of the carbamate. This forms a cationic π-allylpalladium(II) intermediate and the corresponding carbamate anion. To regenerate the palladium(0) catalyst and complete the reaction, a nucleophilic scavenger is required to react with the allyl group. uva.nlelsevierpure.com Common scavengers include amines, β-dicarbonyl compounds, and hydride donors like tributyltin hydride or formic acid. uva.nlelsevierpure.com The use of formic acid is advantageous as it ultimately leads to the formation of volatile propene and carbon dioxide. elsevierpure.com

The deprotection of this compound to yield 3-hydroxyazetidine proceeds smoothly under these conditions, liberating the secondary amine for further functionalization.

Table 1: Representative Conditions for Palladium-Catalyzed Deprotection of this compound

| Catalyst | Scavenger/Reagent | Solvent | Temperature | Product |

| Pd(PPh₃)₄ | Formic Acid | THF | Room Temp. | 3-Hydroxyazetidine |

| [Pd(dba)₂]/dppb | N,N'-Dimethylbarbituric Acid | CH₂Cl₂ | Room Temp. | 3-Hydroxyazetidine |

| Pd/C | Hydrogen (transfer) | Methanol | Room Temp. | 3-Hydroxyazetidine |

This table presents typical, generalized conditions for this type of transformation.

Reactions of the Allyl Olefinic Bond

The olefinic double bond in the allyl group of this compound is susceptible to a variety of addition and transformation reactions, allowing for further modification of the molecule.

Catalytic hydrogenation is a common and efficient method for the reduction of the allyl double bond to a propyl group. masterorganicchemistry.com This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. masterorganicchemistry.com The reaction is generally chemoselective for the alkene, leaving other functional groups like the carbamate and alcohol intact. The hydrogenation proceeds via syn-addition of hydrogen atoms to the double bond. masterorganicchemistry.com This reaction converts this compound into Propyl 3-hydroxyazetidine-1-carboxylate.

Table 2: Typical Conditions for the Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Pressure | Product |

| 10% Pd/C | H₂ gas | Ethanol | 1 atm | Propyl 3-hydroxyazetidine-1-carboxylate |

| 5% Pt/C | H₂ gas | Ethyl Acetate | 1 atm | Propyl 3-hydroxyazetidine-1-carboxylate |

| Raney Nickel | H₂ gas | Methanol | 50 psi | Propyl 3-hydroxyazetidine-1-carboxylate |

This table presents typical, generalized conditions for this type of transformation.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. organic-chemistry.orgwikipedia.org For a molecule like this compound, both cross-metathesis (CM) and ring-closing metathesis (RCM) are theoretically possible, with the latter requiring the presence of a second alkene within the same molecule.

In a cross-metathesis reaction, the allyl group can react with another olefin to form a new, more complex alkene product. nih.gov The presence of the nearby hydroxyl group in the azetidine ring can potentially influence the reactivity and selectivity of the metathesis reaction.

Ring-closing metathesis would require a second olefinic moiety to be introduced into the molecule, for instance, by esterification of the hydroxyl group with an unsaturated acid. The subsequent RCM reaction could then lead to the formation of a bicyclic or macrocyclic structure. organic-chemistry.orgwikipedia.org

Table 3: Hypothetical Olefin Metathesis Reactions and Conditions

| Reaction Type | Catalyst | Reaction Partner | Solvent | Product Type |

| Cross-Metathesis | Grubbs' 2nd Gen. | Styrene | Dichloromethane | Substituted Alkene |

| Ring-Closing Metathesis* | Hoveyda-Grubbs' 2nd Gen. | (Internal diene) | Toluene | Cyclic Alkene |

RCM requires the synthesis of a diene precursor from this compound. This table presents speculative, generalized conditions.

The allyl group can undergo halogenation at the allylic position or addition of halogens or hydrohalogens across the double bond. Allylic bromination can be selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light. youtube.commasterorganicchemistry.commanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism to install a bromine atom on the carbon adjacent to the double bond. manac-inc.co.jp The reaction of the resulting allylic radical with bromine is faster than the addition of bromine to the double bond, especially at low bromine concentrations maintained by NBS. masterorganicchemistry.com

Addition of halogens (e.g., Br₂) or hydrohalogens (e.g., HBr) across the double bond can also occur, typically leading to di- or monohalogenated products, respectively. The regioselectivity of hydrohalogenation is governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon.

Table 4: Representative Conditions for Halogenation Reactions

| Reaction Type | Reagent | Initiator/Solvent | Product |

| Allylic Bromination | N-Bromosuccinimide (NBS) | AIBN / CCl₄ | Allyl 3-hydroxy-1-(3-bromoprop-1-en-1-yl)azetidine-1-carboxylate |

| Dihalogenation | Bromine (Br₂) | Dichloromethane | Allyl 1-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate |

| Hydrohalogenation | Hydrogen Bromide (HBr) | Acetic Acid | Allyl 3-hydroxy-1-(2-bromopropyl)azetidine-1-carboxylate |

This table presents typical, generalized conditions for these types of transformations.

The olefinic bond of the allyl group can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comstackexchange.com This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com A significant feature of the epoxidation of allylic alcohols is the directing effect of the hydroxyl group. wikipedia.org In the case of this compound, the proximate hydroxyl group can form a hydrogen bond with the peroxy acid in the transition state, directing the epoxidation to occur on the same face of the molecule as the hydroxyl group, leading to a high degree of diastereoselectivity. stackexchange.comwikipedia.org This results in the formation of (1-((oxiran-2-yl)methyl)azetidin-3-ol) -1-carboxylate.

Table 5: Typical Conditions for the Epoxidation of this compound

| Reagent | Solvent | Temperature | Product |

| m-CPBA | Dichloromethane | 0 °C to Room Temp. | (1-((oxiran-2-yl)methyl)azetidin-3-ol) -1-carboxylate |

| Peracetic acid | Ethyl Acetate | Room Temp. | (1-((oxiran-2-yl)methyl)azetidin-3-ol) -1-carboxylate |

| Vanadyl acetylacetonate (B107027) / t-BuOOH | Benzene | Room Temp. | (1-((oxiran-2-yl)methyl)azetidin-3-ol) -1-carboxylate |

This table presents typical, generalized conditions for this type of transformation.

Stereochemical Aspects in the Synthesis and Reactions of Allyl 3 Hydroxyazetidine 1 Carboxylate

Asymmetric Synthesis of Chiral 3-Hydroxyazetidine Scaffolds

The generation of enantiomerically pure 3-hydroxyazetidine scaffolds is a critical first step in accessing chiral Allyl 3-hydroxyazetidine-1-carboxylate. Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries.

One prominent approach involves the use of chiral auxiliaries, such as tert-butanesulfinamides, which can direct the stereochemical outcome of key bond-forming reactions. acs.org For instance, a general and scalable method for producing enantioenriched C2-substituted azetidines has been developed utilizing chiral tert-butanesulfinamides. acs.org This method allows for the synthesis of either enantiomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org Another powerful strategy is the use of chiral N-propargylsulfonamides in a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones, which are versatile precursors to 3-hydroxyazetidines. nih.gov This method provides access to chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee). nih.gov

Asymmetric catalysis offers a more atom-economical approach to establishing chirality. Chiral catalysts, such as specially designed oxazaborolidines and metal complexes with chiral ligands like hydroxamic acids, have been employed in various transformations to produce chiral building blocks. labinsights.nlnih.govnih.gov For example, chiral oxazaborolidines are effective catalysts for the asymmetric reduction of ketones, a reaction that can be adapted to produce chiral 3-hydroxyazetidines from corresponding azetidin-3-ones. labinsights.nl Similarly, chiral hydroxamic acids have been used as ligands in metal-catalyzed asymmetric epoxidations, a technology that can be conceptually extended to the asymmetric synthesis of chiral azetidines. nih.govnih.gov

The chiral pool, which utilizes readily available enantiopure starting materials like amino acids or carbohydrates, represents another efficient strategy. researchgate.net For instance, L-methionine has been used as a starting material for the facile and practical preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating the utility of the chiral pool in constructing complex chiral azetidine (B1206935) derivatives. researchgate.net

| Method | Chiral Source | Key Transformation | Typical Enantioselectivity |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective cyclization | Good to excellent |

| Chiral Auxiliary | Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | >98% ee |

| Asymmetric Catalysis | Chiral Oxazaborolidines | Asymmetric reduction of ketones | High |

| Asymmetric Catalysis | Chiral Hydroxamic Acid Ligands | Metal-catalyzed reactions | High |

| Chiral Pool | L-methionine | Multi-step synthesis | Enantiopure |

Diastereoselective Control in Ring Formation and Subsequent Functionalizations

Achieving the desired relative stereochemistry between substituents on the azetidine ring is as crucial as controlling the absolute stereochemistry. Diastereoselective control can be exerted during the ring-forming cyclization reaction or in subsequent functionalization steps of a pre-formed azetidine ring.

The diastereoselectivity of azetidine ring formation is often governed by the reaction conditions, which can favor either kinetic or thermodynamic control. acs.org For example, in the synthesis of 2-arylazetidines, low reaction temperatures can lead to kinetic control, favoring the formation of the less stable cis product, while higher temperatures may allow for equilibration to the more stable trans product. acs.org The choice of base and solvent can also significantly influence the diastereomeric ratio.

Once the 3-hydroxyazetidine scaffold is formed, subsequent functionalization, such as the introduction of the allyl group, must be performed with stereocontrol. The stereochemistry of these functionalizations can be influenced by the existing stereocenter at C3. For instance, the diastereoselective alkylation of enolates derived from azetidin-3-ones can be directed by the steric bulk of the nitrogen-protecting group and the existing substituents. rsc.org Furthermore, methods for the diastereoselective synthesis of highly substituted azetidines from azetidine nitrones have been developed, where cycloaddition and nucleophilic addition reactions proceed with excellent diastereoselectivity. nih.gov

| Reaction Type | Key Factor | Outcome |

| Ring Formation | Reaction Temperature | Kinetic vs. Thermodynamic control of diastereomers acs.org |

| Functionalization | Existing Stereocenters | Substrate-controlled diastereoselective reactions |

| Nucleophilic Addition to Azetidine Nitrones | Reaction Conditions | High diastereoselectivity in the formation of substituted azetidines nih.gov |

Chiral Resolution Techniques for Azetidine Intermediates

When asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture of an azetidine intermediate is a viable alternative. wikipedia.org This involves separating the enantiomers, often by converting them into a pair of diastereomers that can be separated by physical means such as crystallization or chromatography. wikipedia.orgtcichemicals.com

A common method is the formation of diastereomeric salts by reacting the racemic azetidine, if it is basic, with a chiral acid like tartaric acid or (S)-mandelic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for the separation of one diastereomer by fractional crystallization. The desired enantiomer can then be recovered by removing the chiral resolving agent.

Alternatively, a racemic azetidine intermediate can be derivatized with a chiral auxiliary to form a mixture of diastereomers that can be separated by chromatography. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the direct separation of enantiomers without the need for derivatization. nih.gov Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, offers a green and highly selective method for obtaining enantiopure compounds. researchgate.net

| Technique | Principle | Advantage |

| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts | Scalable and cost-effective wikipedia.org |

| Chiral Auxiliary Derivatization | Covalent bonding to form separable diastereomers | Broad applicability |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation, high purity |

| Enzymatic Resolution | Enantioselective enzymatic reaction | High selectivity, mild conditions researchgate.net |

Stereochemical Implications of Ring-Opening and Ring-Expansion Reactions

The strained four-membered ring of azetidines, including this compound, can undergo a variety of ring-opening and ring-expansion reactions. The stereochemistry of the starting azetidine plays a crucial role in determining the stereochemical outcome of these transformations.

Nucleophilic ring-opening reactions of azetidines often proceed via an SN2-type mechanism, which results in an inversion of configuration at the carbon atom being attacked. nih.gov For example, the ring-opening of an activated azetidine with a nucleophile will lead to a product with the opposite stereochemistry at the point of attack. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring.

Ring-expansion reactions, which can transform an azetidine into a larger heterocycle like a pyrrolidine (B122466) or a piperidine, also have significant stereochemical implications. For instance, a stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene has been shown to produce highly substituted methylene azetidines with excellent stereoselectivity, where the chirality is efficiently transferred from the substrate to the product. nih.gov Photochemical rearrangements of azetidine ketones can also lead to ring expansion to pyrroles, with the reaction proceeding through intermediates where the initial stereochemistry can influence the final product distribution. bhu.ac.in

The stereochemistry at the C3 position of a 3-hydroxyazetidine can direct the stereochemical course of these reactions. The hydroxyl group can act as a directing group or participate in the reaction, influencing the approach of reagents and the stereochemistry of the resulting product.

| Reaction Type | Stereochemical Outcome | Key Influencing Factor |

| Nucleophilic Ring-Opening | Inversion of configuration (SN2) nih.gov | Stereochemistry of the starting azetidine |

| [3+1] Ring Expansion | High stereoselectivity, chirality transfer nih.gov | Structure of the aziridine (B145994) and carbene |

| Photochemical Rearrangement | Dependent on intermediate stability | Initial stereochemistry of the azetidine ketone bhu.ac.in |

| Ritter-initiated Rearrangement | Formation of highly substituted 2-oxazolines nih.gov | Stereochemistry of the 3-hydroxyazetidine |

Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For Allyl 3-hydroxyazetidine-1-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the allyl group, and the hydroxyl group. The protons on the four-membered azetidine ring would likely appear as complex multiplets in the aliphatic region. The methine proton attached to the carbon bearing the hydroxyl group would be expected at a downfield chemical shift compared to the other ring protons. The allyl group would exhibit characteristic signals: a doublet of doublets for the terminal vinyl protons, a multiplet for the internal vinyl proton, and a doublet for the methylene (B1212753) protons adjacent to the carbamate (B1207046) oxygen. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. google.com It would be expected to show distinct resonances for the carbonyl carbon of the carbamate, the carbons of the allyl group's double bond, the methylene carbon of the allyl group, and the carbons of the azetidine ring. The carbon bearing the hydroxyl group would be shifted downfield relative to the other azetidine ring carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS) for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable technique for this compound, as it is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular mass of the compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

A strong C=O stretching band for the carbamate carbonyl group, expected around 1680-1720 cm⁻¹.

C-H stretching bands for the sp²-hybridized carbons of the allyl group (above 3000 cm⁻¹) and the sp³-hybridized carbons of the azetidine ring (below 3000 cm⁻¹).

A C=C stretching band for the allyl group, typically around 1645 cm⁻¹.

C-N and C-O stretching bands in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Should this compound be a crystalline solid, X-ray crystallography could provide unambiguous proof of its three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the azetidine ring. Furthermore, if the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. While properties of the solid form of related compounds like 1-Boc-3-hydroxyazetidine have been reported, specific crystallographic data for the allyl derivative is not currently available. sigmaaldrich.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A suitable reversed-phase method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The peak area of the main component would provide a quantitative measure of its purity.

Gas Chromatography (GC) could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. Information from commercial suppliers on related compounds like 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine indicates that GC is a viable technique for purity assessment. If the compound is chiral, chiral HPLC or chiral GC could be employed to separate and quantify the enantiomers.

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Block for Complex Nitrogen Heterocycles

The azetidine (B1206935) ring is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability. enamine.net This stability, coupled with significant ring strain (approximately 25 kcal/mol), makes azetidine derivatives like Allyl 3-hydroxyazetidine-1-carboxylate powerful intermediates for constructing more complex nitrogen-containing heterocycles. researchgate.netrsc.org The strain within the four-membered ring can be harnessed to drive reactions that might otherwise be unfavorable, allowing for unique chemical transformations. rsc.org

The functional groups of this compound offer distinct reaction sites. The allyl group serves as a protecting group for the nitrogen atom, which can be selectively removed under specific conditions to allow for further N-functionalization. The hydroxyl group at the C-3 position is a key handle for synthetic manipulation. It can be oxidized to form a 3-azetidinone, which is a precursor for various condensation reactions, or it can be converted into a good leaving group (e.g., a mesylate or tosylate) to enable nucleophilic substitution, providing access to a wide array of 3-substituted azetidines. frontiersin.org These strategies are fundamental in using the azetidine core to build fused or spiro-linked heterocyclic systems, which are prominent structural motifs in many biologically active compounds. mdpi.com The synthesis of such complex molecules is of great interest in medicinal chemistry and materials science. mdpi.comnih.gov

Precursor for Azetidine-Containing Peptidomimetics and Non-Proteinogenic Amino Acids

Non-natural amino acids are critical tools in protein engineering and drug discovery, and azetidine-based amino acids (Aze) are particularly valuable. acs.org this compound serves as a key starting material for these structures. The synthesis of these non-proteinogenic amino acids often involves the stereocontrolled manipulation of the hydroxyl group and subsequent introduction of a carboxylic acid moiety. acs.org For example, the 3-hydroxyazetidine scaffold can be transformed into azetidine-2-carboxylic acid, a proline analogue that, when incorporated into peptides, can induce specific secondary structures. acs.orgnih.gov

The incorporation of the rigid azetidine framework into peptide chains creates peptidomimetics with constrained conformations. This rigidity is a desirable trait in drug design as it can lead to increased binding affinity and metabolic stability compared to more flexible, natural peptide counterparts. An efficient protocol has been developed for creating novel amino acid-like building blocks by coupling N-Boc-3-iodoazetidine (a related functionalized azetidine) with various heterocyclic carboxylates, highlighting the utility of the 3-substituted azetidine core in generating diverse molecular libraries for drug discovery. nih.govresearchgate.net

Table 1: Representative Azetidine-Based Amino Acid Scaffolds

| Scaffold | Description | Synthetic Utility |

| Azetidine-2-carboxylic acid (Aze) | A proline analogue where the five-membered pyrrolidine (B122466) ring is replaced by a four-membered azetidine ring. acs.orgnih.gov | Induces unique conformational constraints in peptides; used in protein engineering. acs.org |

| 3-Substituted Azetidine Amino Acids | Azetidine rings functionalized at the 3-position with various side chains, in addition to a C-2 carboxylic acid group. | Offers diverse side-chain functionalities for creating novel peptidomimetics with specific binding properties. |

| Azetidine-3-carboxylic acid | An isomer of Aze, where the carboxyl group is at the 3-position. aksci.com | Used as a constrained β-amino acid analogue in the synthesis of foldamers and other complex molecules. |

Scaffold for the Development of Rigid Conformationally Constrained Molecules

The search for molecules with well-defined three-dimensional structures is a central theme in medicinal chemistry. enamine.net The conformational rigidity of a drug candidate can enhance its binding to a biological target by reducing the entropic penalty upon binding. enamine.net The azetidine ring is an excellent scaffold for achieving this rigidity due to its inherent ring strain and strong molecular rigidity. researchgate.netnih.govrsc.org

This compound provides a rigid core that can be elaborated into more complex structures. The nitrogen and the C-3 hydroxyl group act as anchor points for attaching other molecular fragments. The azetidine ring then serves as a rigid linker, precisely controlling the spatial orientation of these appended groups. This approach is instrumental in fragment-based drug design, where small molecular fragments are linked together to create potent and selective inhibitors. enamine.net The use of azetidine scaffolds, such as azetidine-2,4-diones (4-oxo-β-lactams), in designing enzyme inhibitors illustrates this principle effectively. researchgate.net The defined geometry of the azetidine core helps in modeling and predicting the interactions between the molecule and its protein target. researchgate.net

Adaptability in Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry is a modern manufacturing technology that offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. flinders.edu.aursc.org This technology is particularly well-suited for reactions that involve unstable intermediates or require precise control over reaction parameters. flinders.edu.au

The synthesis and functionalization of azetidines often involve reactive intermediates, such as lithiated species, which can be challenging to handle on a large scale in batch reactors. acs.orgnih.gov Flow technology enables the safe generation and immediate use of these intermediates at temperatures higher than what is feasible in batch processing, leading to faster and more efficient reactions. acs.orgnih.gov Research has demonstrated the development of continuous flow syntheses for 2- and 3-substituted azetidines using a common precursor, N-Boc-3-iodoazetidine, which showcases the adaptability of the 3-substituted azetidine scaffold to these modern methods. acs.orgnih.gov The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) in these flow processes further enhances their sustainability. uniba.it The potential to telescope multiple reaction steps into a single, continuous process allows for the efficient, multi-gram scale synthesis of valuable azetidine-containing building blocks and active pharmaceutical ingredients. rsc.orgnih.gov

Table 2: Advantages of Continuous Flow Synthesis for Azetidine Derivatives

| Advantage | Description | Relevance to Azetidine Synthesis |

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions or unstable intermediates. flinders.edu.au | Safely handle highly reactive intermediates like lithiated azetidines and manage gas evolution. acs.orgnih.gov |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yields. flinders.edu.au | Enables reactions at temperatures not feasible in batch, improving reaction rates and preventing decomposition of strained rings. acs.org |

| Scalability | Production is scaled by running the system for longer durations, avoiding the challenges of redesigning large-scale batch reactors. flinders.edu.au | Facilitates the multi-gram production of valuable azetidine building blocks for pharmaceutical development. rsc.org |

| Telescoped Reactions | Multiple synthetic steps can be combined into a single continuous sequence without isolating intermediates. nih.gov | Increases overall efficiency and reduces waste in the synthesis of complex functionalized azetidines. researchgate.net |

| Sustainability | Often allows for the use of greener solvents and reduces overall solvent and energy consumption. uniba.it | Flow processes have been successfully demonstrated using ecofriendly solvents like CPME. uniba.it |

Theoretical and Computational Chemistry Studies on Azetidines

Quantum Chemical Calculations of Azetidine (B1206935) Ring Strain and Stability

The azetidine ring is characterized by significant ring strain, a consequence of its four-membered structure which forces bond angles to deviate from the ideal tetrahedral angle. Quantum chemical calculations are a primary tool for quantifying this strain. The ring strain energy of azetidine is approximately 25-26 kcal/mol. rsc.orgresearchwithrutgers.com This value is comparable to other highly strained cyclic systems but is notably less than that of the three-membered aziridine (B145994) ring, rendering azetidines more stable and easier to handle while still being reactive enough for synthetic transformations. rsc.orgresearchwithrutgers.com

Table 1: Comparison of Ring Strain Energies

| Cyclic Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~26 |

| Cyclopropane | 3 | ~27.6 |

| Cyclobutane | 4 | ~26.3 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Cyclopentane | 5 | ~6 |

| Piperidine | 6 | ~0-2 |

| Cyclohexane | 6 | ~0.6 |

This table presents approximate ring strain energy values derived from computational studies for comparison. osti.govmasterorganicchemistry.com

Investigation of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the mechanisms of reactions involving azetidines. These studies map out the potential energy surfaces of reactions, identifying intermediates and, crucially, the transition states that govern reaction rates and selectivity.

Key reactions studied computationally include:

Ring-Opening Reactions: Due to inherent ring strain, azetidines can undergo ring-opening reactions under various conditions. rsc.orgresearchwithrutgers.com Theoretical studies have modeled acid-mediated intramolecular ring-opening, suggesting that protonation of the azetidine nitrogen is often a precursor to cleavage of the C-N bond. nih.gov The energy barriers for these processes can be calculated to predict reactivity. researchgate.net

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govrsc.org Computational models help to understand the excited states involved and the factors controlling the efficiency and selectivity of these reactions. rsc.org

Intramolecular Cyclizations: The formation of the azetidine ring itself, for example, through the intramolecular aminolysis of epoxy amines, has been investigated using DFT calculations. frontiersin.orgnih.gov These studies compare the energy profiles for the formation of azetidine versus competing products like pyrrolidine, calculating the transition state energies to explain the observed regioselectivity. frontiersin.orgnih.gov

For a molecule like Allyl 3-hydroxyazetidine-1-carboxylate, computational methods can predict how the allyl and hydroxyl groups participate in or influence reactions, such as in metal-catalyzed functionalizations or further cyclizations.

Conformational Analysis of 3-Hydroxyazetidine Derivatives

The azetidine ring is not planar and exists in a puckered conformation. The substituents on the ring dictate the preferred conformation and the energy barrier for ring inversion. For 3-hydroxyazetidine derivatives, the position of the hydroxyl group (axial or equatorial) is a key conformational feature.

Computational studies, often corroborated by NMR spectroscopy, are used to determine the most stable conformations. nih.govfsu.edu In N-Boc-3-hydroxyazetidine, a close analog of the title compound, the conformation is influenced by the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the hydroxyl group at the C3 position. These studies often reveal a preference for a specific puckered state that minimizes steric interactions and may allow for intramolecular hydrogen bonding. The dynamics of the nitrogen atom, including its inversion, are also a subject of computational investigation, as this can influence the stereochemical outcome of reactions. cnr.it The conformational restriction imposed by the azetidine ring can influence the biological activity of molecules containing this scaffold. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Profiles

A powerful application of computational chemistry is the prediction of spectroscopic data. For this compound, methods like DFT can be used to calculate theoretical NMR (¹H and ¹³C) chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. ijrar.org These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds.

DFT calculations can also predict reactivity profiles by modeling key electronic properties:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to act as a nucleophile or electrophile. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of reaction.

pKa Values: The basicity of the azetidine nitrogen can be predicted computationally, which is crucial for understanding its reactivity in acid-mediated reactions. nih.gov

Structure-Reactivity and Structure-Selectivity Relationship Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are critical in medicinal chemistry for designing compounds with desired biological activities. lifechemicals.com These studies correlate specific structural features with observed activity or reactivity. For azetidines, SAR studies have explored how different substituents at various positions on the ring affect their biological profiles, for example, as enzyme inhibitors or antiviral agents. nih.govnih.gov

In the context of this compound, computational models can contribute to understanding its structure-reactivity relationships:

Reactivity: The allyl group offers a site for various transformations, such as olefin metathesis, hydrogenation, or addition reactions. The hydroxyl group can be a site for esterification or etherification. Computational models can predict the feasibility and selectivity of these reactions.

Selectivity: In reactions such as copper-catalyzed boryl allylation of azetines, computational studies help explain the high chemo-, regio-, enantio-, and diastereoselectivities observed by modeling the proposed catalytic cycle and transition states. acs.org Similar principles can be applied to predict the selective functionalization of the title compound. QSAR models often show that topological parameters, such as branching and the presence of heteroatoms, are favorable for certain biological activities. nih.gov

By systematically modifying the structure of this compound in silico and calculating the resulting electronic and steric properties, researchers can prioritize the synthesis of derivatives with enhanced reactivity or desired biological profiles.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes

The imperative for green chemistry necessitates the development of environmentally benign and efficient methods for the synthesis of functionalized azetidines like Allyl 3-hydroxyazetidine-1-carboxylate. Future research should prioritize the following areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govuniba.itacs.orgacs.orguniba.itnih.gov The application of flow technology to the synthesis of azetidine (B1206935) derivatives has been shown to enable the use of organolithium compounds at higher temperatures than in batch, leading to more sustainable and robust processes. uniba.itacs.orgacs.orguniba.itnih.gov Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially from readily available precursors, using environmentally friendly solvents like cyclopentyl methyl ether (CPME). nih.govuniba.it

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. digitellinc.comchemrxiv.orgnih.gov This technology could be harnessed to develop novel synthetic routes to this compound. For instance, a strategy involving the generation of tertiary benzylic strained azetidine radicals from carboxylic acid precursors under photoredox conditions has been reported for the synthesis of 3-aryl-3-alkyl substituted azetidines. digitellinc.com A similar approach could be envisioned for the introduction of the allyl group.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into the biocatalytic synthesis of 3-hydroxyazetidine derivatives is a promising area. Enzymes could potentially be employed for the stereoselective reduction of a corresponding ketone precursor or for the enantioselective functionalization of the azetidine ring.

Strain-Release Driven Synthesis: The inherent ring strain of azetidines can be exploited to drive synthetic transformations. chemrxiv.orgrsc.orgrsc.orgbris.ac.uk A recently developed four-component reaction driven by strain-release allows for the rapid assembly of functionalized azetidines. bris.ac.uk Exploring such strategies for the modular synthesis of this compound could provide a highly efficient and versatile route.

Table 1: Comparison of Synthetic Methodologies for Azetidine Synthesis

| Methodology | Advantages | Challenges for this compound | Key References |

| Flow Chemistry | Improved safety, scalability, and sustainability. nih.govuniba.it | Optimization of reaction conditions for the specific target molecule. | uniba.itacs.orgacs.orguniba.itnih.gov |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. digitellinc.comnih.gov | Identification of suitable photocatalysts and precursors. | digitellinc.comchemrxiv.orgnih.gov |

| Biocatalysis | High stereoselectivity, environmentally friendly. | Discovery and engineering of suitable enzymes. | N/A |

| Strain-Release Synthesis | Rapid access to complex structures, modularity. bris.ac.uk | Control of regioselectivity and stereoselectivity. | chemrxiv.orgrsc.orgrsc.orgbris.ac.uk |

Exploration of Novel Reactivity Patterns for the Azetidine Ring

The strained azetidine ring in this compound is primed for a variety of chemical transformations that are not readily accessible with less strained heterocyclic systems. Future research should aim to uncover and exploit these novel reactivity patterns.

Ring-Opening Reactions: The regioselective opening of the azetidine ring can provide access to a diverse range of functionalized acyclic amines. beilstein-journals.orgrsc.orgmagtech.com.cnresearchgate.netacs.org The presence of the hydroxyl and allyl groups in this compound could direct the regioselectivity of such reactions. For example, nucleophilic attack could be directed to the carbon bearing the hydroxyl group, leading to the formation of valuable amino alcohol derivatives. The development of catalytic enantioselective ring-opening reactions would be a particularly significant advancement. acs.orgnih.gov

Cycloaddition Reactions: The double bond of the allyl group and the strained C-N and C-C bonds of the azetidine ring present opportunities for various cycloaddition reactions. mdpi.comnih.govresearchgate.netchemrxiv.org For instance, [3+2] and [4+2] cycloadditions could be explored to construct novel polycyclic and spirocyclic scaffolds containing the azetidine motif. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has been shown to be an effective method for synthesizing azetidines. nih.govchemrxiv.org

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Recent advances have demonstrated the feasibility of palladium-catalyzed C(sp3)-H amination for the synthesis of functionalized azetidines. rsc.orgrsc.orgnih.gov Applying such methodologies to this compound could allow for the direct introduction of various substituents at different positions on the azetidine ring, providing rapid access to a library of analogues.

Applications in Emerging Areas of Organic Chemistry

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex and biologically relevant molecules.

Medicinal Chemistry: Azetidine-containing molecules are of significant interest in drug discovery, with several approved drugs containing this motif. chemrxiv.orgsciencedaily.comnih.gov The rigid azetidine scaffold can impart favorable physicochemical properties to drug candidates. rsc.org this compound could serve as a versatile starting material for the synthesis of novel bioactive compounds, particularly for neurological disorders. sciencedaily.com The allyl group can be further functionalized, and the hydroxyl group can act as a handle for conjugation to other molecules.

Synthesis of Complex Natural Products: The strained ring system and multiple functional groups of this compound make it an attractive intermediate for the synthesis of complex natural products containing the azetidine core.

Materials Science: The development of polymers incorporating the azetidine moiety is an emerging area of research. The unique properties of the strained ring could lead to materials with novel thermal or mechanical properties. The allyl group of this compound could be utilized for polymerization reactions.

Addressing Stereochemical Control in Complex Transformations

The presence of a stereocenter at the 3-position of the azetidine ring in this compound makes stereochemical control a critical aspect of its chemistry.

Asymmetric Synthesis: Developing highly stereoselective syntheses of both enantiomers of this compound is a key challenge. This could be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture. thieme-connect.combeilstein-journals.orgnih.govacs.orgnih.govacs.orgacs.org For example, the use of chiral tert-butanesulfinamides has been shown to be effective in the stereocontrolled synthesis of C2-substituted azetidines. acs.org

Diastereoselective Reactions: Once enantiomerically pure this compound is obtained, controlling the diastereoselectivity of subsequent reactions is paramount. The existing stereocenter can influence the stereochemical outcome of reactions at other positions, such as the functionalization of the allyl group or the azetidine ring. Detailed mechanistic studies will be crucial to understand and predict the stereochemical course of these transformations.

Chiral Resolution: Parallel kinetic resolution is a powerful technique for separating racemic mixtures into two enantioenriched products. nih.gov The application of this method to racemic this compound or its precursors could provide an efficient route to both enantiomers.

Q & A

Q. What are the established synthetic routes for Allyl 3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving azetidine derivatives. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate (a structurally related compound) was used in a multi-step synthesis under anhydrous conditions with LCMS monitoring (m/z 756 [M+H]⁺ observed) . Optimization involves adjusting temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of reagents. Catalytic methods using palladium or copper complexes may enhance yield in allylation steps .

Q. How should researchers characterize the structural purity of this compound?

Key techniques include:

- NMR spectroscopy : Analyze and spectra for diagnostic peaks (e.g., allyl protons at δ 5.2–5.8 ppm, azetidine ring protons at δ 3.5–4.2 ppm).

- LCMS : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and retention times (e.g., 1.33 minutes under SMD-TFA05 conditions) .

- HPLC : Assess purity (>97% recommended for pharmacological studies) using reverse-phase columns .